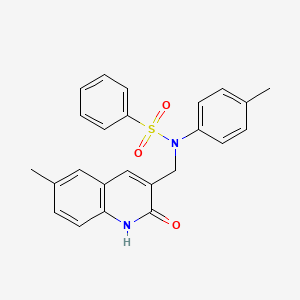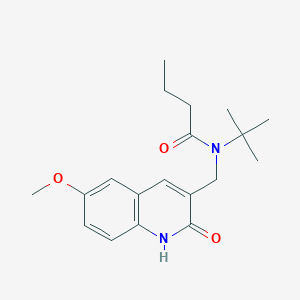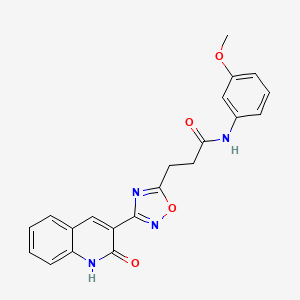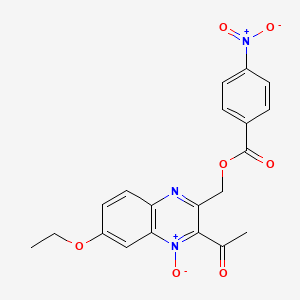
2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NQO1 bioactivatable quinoxaline, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a quinoxaline derivative that has been designed to target NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is overexpressed in many cancer cells.
作用机制
The mechanism of action of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline involves the selective activation of the compound by 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. Once activated, the compound releases a cytotoxic agent that induces apoptosis in cancer cells. The cytotoxic agent is thought to be a quinone methide intermediate, which can react with cellular nucleophiles to form adducts that disrupt cellular function and induce apoptosis.
Biochemical and Physiological Effects:
2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline has been shown to exhibit potent antitumor activity in vitro and in vivo. In addition to inducing apoptosis in cancer cells, the compound has been shown to inhibit the growth of tumor xenografts and to sensitize cancer cells to chemotherapy. 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline has also been shown to induce autophagy in cancer cells, which may contribute to its antitumor activity.
实验室实验的优点和局限性
One of the advantages of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline is its selectivity for 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide-expressing cells. This allows for targeted delivery of the cytotoxic agent to cancer cells, while minimizing off-target effects. However, one of the limitations of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline is its potential toxicity to normal cells that express low levels of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. In addition, the compound may be subject to metabolic activation or inactivation, which could affect its efficacy.
未来方向
There are several future directions for the development of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline. One area of research is the optimization of the compound's structure to improve its potency and selectivity. Another area of research is the development of imaging agents that can be used to monitor the activation of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline in vivo. Finally, the use of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline in combination with other anticancer agents is an area of research that holds promise for improving cancer treatment outcomes.
合成方法
The synthesis of 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline involves several steps. First, 6-nitroquinoxaline is reacted with acetic anhydride to form 2-acetyl-6-nitroquinoxaline. This compound is then reacted with ethyl iodide to form 2-acetyl-7-ethoxyquinoxaline. Finally, the 4-nitrobenzyl alcohol is reacted with 2-acetyl-7-ethoxyquinoxaline in the presence of trifluoroacetic acid to form the desired product, 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide.
科学研究应用
2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline has been studied for its potential therapeutic applications in cancer treatment. 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is overexpressed in many cancer cells and is involved in the detoxification of reactive oxygen species (ROS) and the activation of prodrugs. 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline is designed to be selectively activated by 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, leading to the release of a cytotoxic agent that can induce apoptosis in cancer cells. Several studies have shown that 2-acetyl-7-ethoxy-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide bioactivatable quinoxaline exhibits potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7/c1-3-29-15-8-9-16-18(10-15)22(26)19(12(2)24)17(21-16)11-30-20(25)13-4-6-14(7-5-13)23(27)28/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHJLPONOYSFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-2-yl)methyl 4-nitrobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

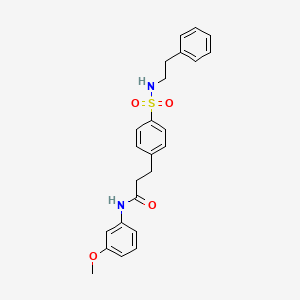
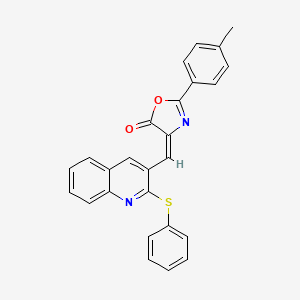
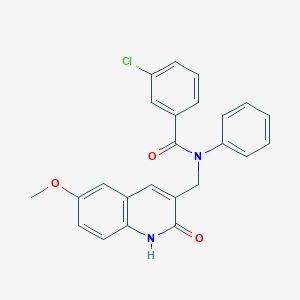
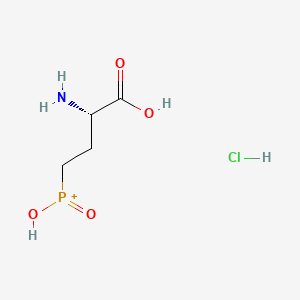
![ethyl 4-({N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720800.png)


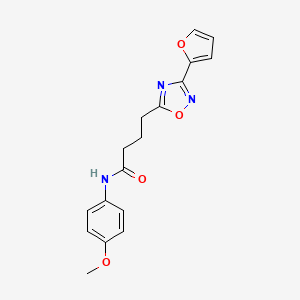

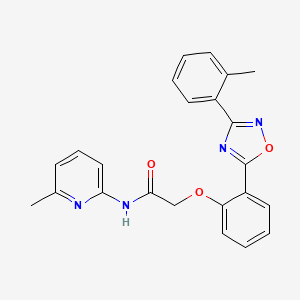
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7720845.png)
